molecular formula C9H14ClN3O2 B6185359 4-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride, Mixture of diastereomers CAS No. 2624132-07-4

4-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride, Mixture of diastereomers

Cat. No. B6185359
CAS RN: 2624132-07-4
M. Wt: 231.7
InChI Key:
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Description

1H-1,2,3-triazol-1-yl compounds are a class of organic compounds that contain a 1,2,3-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . These compounds exhibit a wide range of biological activities, including antibacterial, antimalarial, and antiviral activities .


Synthesis Analysis

The 1,2,3-triazole ring system can be easily obtained by the widely used copper-catalyzed click reaction of azides with alkynes . For example, a series of 4-(1H-1,2,3-triazol-1-yl)benzamides were synthesized as HSP90 inhibitors, and their structures were characterized by 1H NMR, 13C NMR, and HR-MS .


Molecular Structure Analysis

The molecular structure of 1H-1,2,3-triazol-1-yl compounds can be characterized by various spectroscopic techniques, including proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC), distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV) and Fourier-transform infrared (FTIR) spectroscopies, and high-resolution mass spectrometry (HRMS) .


Chemical Reactions Analysis

1H-1,2,3-triazol-1-yl compounds can participate in various chemical reactions. For instance, they can undergo copper-catalyzed click reactions with azides and alkynes to form triazole derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,3-triazol-1-yl compounds can vary widely depending on their specific structures. For example, some compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm −3), and optimal oxygen balance .

Mechanism of Action

The mechanism of action of 1H-1,2,3-triazol-1-yl compounds can vary depending on their specific structures and the biological targets they interact with. For instance, some 4-(1H-1,2,3-triazol-1-yl)benzamides have been found to inhibit the proliferation of cancer cells by inducing apoptosis .

Safety and Hazards

The safety and hazards associated with 1H-1,2,3-triazol-1-yl compounds can vary depending on their specific structures. It’s important to refer to the Material Safety Data Sheet (MSDS) of the specific compound for detailed information .

Future Directions

1H-1,2,3-triazol-1-yl compounds have shown promise in various areas of research, particularly in the development of new therapeutic agents. For example, 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride, Mixture of diastereomers involves the use of a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) to form the triazole ring, followed by a carboxylation reaction to introduce the carboxylic acid group onto the cyclohexane ring.", "Starting Materials": [ "Cyclohexene", "Sodium azide", "Copper sulfate", "Sodium ascorbate", "Propargyl alcohol", "Chloroacetic acid", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "1. Cyclohexene is reacted with sodium azide in the presence of copper sulfate and sodium ascorbate to form 4-azidocyclohexene.", "2. Propargyl alcohol is reacted with chloroacetic acid in the presence of hydrochloric acid to form propargyl chloroacetate.", "3. 4-Azidocyclohexene and propargyl chloroacetate are reacted together in diethyl ether in the presence of copper sulfate and sodium ascorbate to form 4-(1-chloroacetyl-1H-1,2,3-triazol-4-yl)cyclohexene.", "4. 4-(1-chloroacetyl-1H-1,2,3-triazol-4-yl)cyclohexene is hydrolyzed with hydrochloric acid to form 4-(1H-1,2,3-triazol-1-yl)cyclohexanone.", "5. 4-(1H-1,2,3-triazol-1-yl)cyclohexanone is reacted with sodium hydroxide and carbon dioxide to form 4-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid.", "6. 4-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid is reacted with hydrochloric acid to form the hydrochloride salt of the compound, which is a mixture of diastereomers." ] }

CAS RN

2624132-07-4

Product Name

4-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid hydrochloride, Mixture of diastereomers

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.7

Purity

95

Origin of Product

United States

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